1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-14-5-3-2-4-11(14)10-15(17)16(18)19/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXWLAQHWUNMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625420 | |
| Record name | 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300365-79-1 | |
| Record name | 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Indole-2-carboxylic Acid Core
Step 2: N-1 Arylation with 4-Methoxyphenyl Group
- The 1-position of indole can be selectively arylated via transition-metal-catalyzed N-arylation reactions.
- Typical methods include Buchwald-Hartwig amination or Ullmann-type coupling, where indole-2-carboxylic acid or its ester is reacted with 4-methoxyphenyl halide (e.g., 4-methoxyphenyl bromide or iodide) in the presence of a palladium or copper catalyst, base, and appropriate ligand.
- Reaction conditions are optimized to achieve high yield and regioselectivity for N-1 substitution.
Step 3: Purification and Characterization
- The crude product is purified by recrystallization or chromatography.
- Characterization by NMR, IR, MS, and elemental analysis confirms the structure.
Representative Reaction Scheme
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of indole-2-carboxylic acid | Nitroaromatic + Diethyl oxalate, Fe(OH)2 catalyst, condensation, reduction with hydrazine hydrate | Indole-2-carboxylic acid |
| 2 | N-1 Arylation | Indole-2-carboxylic acid + 4-methoxyphenyl bromide, Pd catalyst, base (e.g., NaOtBu), ligand, solvent (e.g., toluene), heat | This compound |
| 3 | Purification | Chromatography or recrystallization | Pure target compound |
Data Table: Key Parameters for N-1 Arylation Reaction
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Palladium source |
| Ligand | BINAP, Xantphos, or similar | Enhances selectivity |
| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates indole NH |
| Solvent | Toluene, Dioxane, or DMF | Depends on solubility |
| Temperature | 80–120 °C | Elevated for efficient coupling |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Yield | 60–85% | Depends on substrate and conditions |
Research Findings and Notes
- The use of ferrous hydroxide catalyst in the initial synthesis of indole-2-carboxylic acid offers mild reaction conditions and high yield, making it industrially attractive.
- Transition-metal-catalyzed N-arylation is a well-established method for selective N-1 substitution on indoles, allowing introduction of diverse aryl groups including 4-methoxyphenyl.
- The methoxy substituent on the phenyl ring can influence the electronic properties and solubility of the final compound, which is relevant for biological activity.
- Purification techniques must be chosen carefully to separate regioisomers if any N-2 substitution occurs, although optimized conditions minimize this.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 4-MeO-Ph-Indole-2-CA as an inhibitor of viral replication, particularly against HIV.
Case Study: HIV Integrase Inhibition
- Research Findings : A derivative of indole-2-carboxylic acid demonstrated significant inhibitory activity against HIV integrase, with an IC50 value of 0.13 μM. The binding mode analysis showed that the compound effectively chelated Mg²⁺ ions in the active site of integrase, which is crucial for its function .
- Data Table :
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 4-MeO-Ph-Indole-2-CA | 0.13 | Inhibits strand transfer by chelation |
| Control (RAL) | 12.41 | Standard integrase inhibitor |
Anticancer Properties
The indole scaffold is well-known for its anticancer properties, and 4-MeO-Ph-Indole-2-CA is no exception.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Research Findings : A series of indole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The methoxy substitution at the 4-position was found to enhance cytotoxicity significantly compared to unsubstituted analogs .
Data Table :
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | 4-MeO-Ph-Indole-2-CA | 10.06 |
| MCF7 | 4-MeO-Ph-Indole-2-CA | 15.70 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor.
Case Study: α-Glucosidase Inhibition
- Research Findings : In vitro assays revealed that derivatives of indole compounds, including those with a methoxy group, exhibited varying degrees of α-glucosidase inhibition. The presence of the methoxy group was essential for maintaining inhibitory activity .
Data Table :
| Compound | α-Glucosidase IC50 (μM) |
|---|---|
| 4-MeO-Ph-Indole-2-CA | 25.00 |
| Unsubstituted Indole | >100 |
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Structural Differences :
- Replaces the indole core with a cyclopropane ring fused to a carboxylic acid.
Functional Implications :
- Cyclopropane’s strain may enhance electrophilic reactivity, making it useful in synthetic intermediates.
- The absence of aromaticity reduces π-π stacking interactions, which could limit bioavailability compared to indole derivatives.
| Property | 1-(4-Methoxyphenyl)-1H-Indole-2-Carboxylic Acid | 1-(4-Methoxyphenyl)-2,2-Dimethylcyclopropanecarboxylic Acid |
|---|---|---|
| Core Structure | Aromatic indole | Strained cyclopropane |
| Reactivity | Moderate (aromatic stabilization) | High (ring strain) |
| Bioactivity Potential | High (pharmacophore compatibility) | Limited (lack of aromatic π-system) |
1-(2-Methoxyethyl)-1H-Indole-2-Carboxylic Acid
Key Structural Differences :
- Substitutes the 4-methoxyphenyl group with a 2-methoxyethyl chain on the indole nitrogen.
Functional Implications :
- Reduced steric bulk may enhance binding flexibility in biological targets.
Commercial Availability :
- Priced at $184–$1,473 per gram (95–97% purity), indicating niche production and higher costs compared to simpler indole derivatives .
| Property | 1-(4-Methoxyphenyl)-1H-Indole-2-Carboxylic Acid | 1-(2-Methoxyethyl)-1H-Indole-2-Carboxylic Acid |
|---|---|---|
| Solubility | Moderate (lipophilic aryl group) | Higher (polar methoxyethyl chain) |
| Steric Effects | High (bulky aryl substituent) | Low (flexible alkyl chain) |
| Cost | Not reported | $184–$1,473/g |
1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carboxylic Acid
Key Structural Differences :
- Replaces indole with a pyrazole ring (five-membered, two adjacent nitrogen atoms).
Functional Implications :
- Higher melting point (212°C) and density (1.26 g/cm³) compared to indole derivatives suggest stronger intermolecular forces (e.g., hydrogen bonding).
| Property | 1-(4-Methoxyphenyl)-1H-Indole-2-Carboxylic Acid | 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carboxylic Acid |
|---|---|---|
| Aromatic System | Indole (six-membered, one nitrogen) | Pyrazole (five-membered, two nitrogens) |
| Melting Point | Not reported | 212°C |
| Pharmacological Targets | Serotonin receptors, kinases | Enzymes with metal-cofactor sites (e.g., COX-2) |
Biological Activity
1-(4-Methoxy-Phenyl)-1H-Indole-2-Carboxylic Acid, often referred to as a derivative of indole, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its potential as an antiviral agent and its interactions with various biological targets.
Overview of Biological Activity
The compound exhibits significant biological activity, particularly in the context of antiviral research. Its structure allows it to interact with critical enzymes involved in viral replication, making it a candidate for drug development against various viral infections.
Key Biological Activities
- Antiviral Properties : The compound has been shown to inhibit the activity of HIV-1 integrase, a crucial enzyme for viral replication. Studies indicate that derivatives of indole-2-carboxylic acid can effectively inhibit integrase strand transfer with IC50 values ranging from 12.41 to 47.44 μM .
- Enzyme Inhibition : The presence of the methoxy group at the 4-position enhances the inhibitory potency against specific enzymes such as ALOX15, with reported IC50 values indicating selective inhibition .
Structure-Activity Relationship (SAR)
The structural modifications of this compound significantly influence its biological activity. The methoxy substitution at the para position has been identified as a favorable modification that enhances inhibitory potency against viral targets.
Summary of SAR Findings
| Compound | Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | Parent Compound | N/A | Base Compound |
| 2 | 4-Methoxy | 12.41 | HIV-1 Integrase Inhibitor |
| 3 | 3-Methoxy | 18.52 | HIV-1 Integrase Inhibitor |
| 4 | No Methoxy | >50 | Reduced Activity |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and its derivatives in various biological contexts:
-
HIV Integrase Inhibition :
- Study : A recent study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV integrase effectively, with compound modifications leading to improved binding interactions and reduced IC50 values .
- Findings : Compounds with additional hydrophobic groups showed enhanced interaction with the integrase active site, suggesting a promising direction for therapeutic development.
-
Antioxidant and Anti-inflammatory Activities :
- Research : Investigations into the antioxidant properties revealed that the compound could scavenge free radicals effectively, contributing to its potential anti-inflammatory effects .
- Results : The antioxidant capacity was measured using various assays, demonstrating significant protective effects against oxidative stress in cellular models.
-
Cancer Cell Line Studies :
- Evaluation : The compound's cytotoxic effects were evaluated against several cancer cell lines, including MCF-7 and A549. Results indicated varying degrees of inhibition depending on structural modifications .
- Data Table :
| Cell Line | IC50 (μM) | Remarks |
|--------------|------------|-------------------------------|
| MCF-7 | 0.65 | High potency |
| A549 | 2.41 | Moderate potency |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism®.
- ANOVA with Post Hoc Tests : Compare IC₅₀ values across cell lines, adjusting for multiple comparisons (e.g., Tukey’s test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
